AL 082D06
Overview
Description
AL082D06 is a selective, nonsteroidal glucocorticoid receptor antagonist. It binds specifically to the glucocorticoid receptor with high affinity, making it a valuable tool in scientific research, particularly in studies related to inflammation, immune response, and endocrine disorders .
Mechanism of Action
Target of Action
AL 082D06, also known as D-06, is a selective, nonsteroidal glucocorticoid receptor (GR) antagonist . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a type of steroid hormone produced by the adrenal gland.
Mode of Action
This compound binds specifically to the glucocorticoid receptor with nanomolar affinity . This binding leads to a dose-dependent reduction in the transcriptional activation of the MMTV:Luc reporter under submaximal DEX stimulation . It exhibits outstanding selectivity against other receptors such as androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone receptor (PR), indicating its specificity for the glucocorticoid receptor .
Biochemical Pathways
The glucocorticoid receptor, to which this compound binds, plays a crucial role in regulating various biochemical pathways. These include the regulation of inflammation, immune response, and stress response. By acting as an antagonist, this compound can inhibit the activation of these pathways by glucocorticoids .
Result of Action
This compound inhibits transcriptional activation induced by glucocorticoids and reverses dexamethasone-mediated repression of gene expression . It blocks GR binding to DNA in vitro when induced by either dexamethasone or mifepristone . This suggests that this compound could potentially be used to modulate the effects of glucocorticoids at the cellular level.
Biochemical Analysis
Biochemical Properties
AL 082D06 has been found to interact specifically with the glucocorticoid receptor (GR) with nanomolar affinity . It competes with 3H-Dex for baculovirus-expressed GR . It does not show any significant affinity for other intracellular receptors such as androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), and mineralocorticoid receptor (MR) .
Cellular Effects
In cellular processes, this compound has been shown to cause a dose-dependent decrease in transcriptional activation from the MMTV:Luc reporter stimulated with half-maximal DEX concentrations . It acts to antagonize reporter activity using several glucocorticoid-responsive promoter-reporter systems . This indicates that this compound can influence cell function by modulating gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the glucocorticoid receptor and inhibiting its activity . It blocks GR binding to DNA in vitro when induced by either dexamethasone or mifepristone . This suggests that this compound can affect gene expression and enzyme activity by modulating the function of the glucocorticoid receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL082D06 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable amine under controlled conditions.
Functional group modifications: Introduction of specific functional groups such as nitro, chloro, and methoxy groups through reactions like nitration, halogenation, and methylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of AL082D06 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processes: For certain steps to enhance efficiency and scalability.
Quality control: Rigorous testing at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
AL082D06 undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and methylation reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and methylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, AL082D06. Each intermediate is characterized and purified to ensure the integrity of the final product .
Scientific Research Applications
AL082D06 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding and activity of glucocorticoid receptors.
Biology: Investigates the role of glucocorticoid receptors in cellular processes and gene expression.
Medicine: Potential therapeutic applications in treating conditions like inflammation, autoimmune diseases, and endocrine disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glucocorticoid receptors
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another glucocorticoid receptor antagonist but with broader receptor binding.
RU-486: Known for its use in medical termination of pregnancy, also acts on glucocorticoid receptors.
CORT-108297: A selective glucocorticoid receptor modulator with different binding affinities
Uniqueness of AL082D06
AL082D06 is unique due to its high selectivity and nonsteroidal nature, which reduces the risk of off-target effects commonly seen with steroidal compounds. Its specific binding to the glucocorticoid receptor with minimal interaction with other steroid receptors makes it a valuable tool in research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICUXHYPAMJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431355 | |
Record name | TCMDC-124088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256925-03-8 | |
Record name | TCMDC-124088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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